7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Physicochemical Property Chromatography Purification

7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS 2226905-06-0) is a synthetic heterocyclic building block featuring a 7-fluoro and 8-hydroxy substitution on a 3,4-dihydrobenzo[b]oxepin-5(2H)-one core. The benzoxepinone scaffold serves as a privileged structure in medicinal chemistry, with derivatives exhibiting activity against protein–tyrosine kinases (PTKs) and other targets.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
Cat. No. B11756441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC(=C(C=C2OC1)O)F
InChIInChI=1S/C10H9FO3/c11-7-4-6-8(12)2-1-3-14-10(6)5-9(7)13/h4-5,13H,1-3H2
InChIKeyPTFYHNFXVQTLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one: A Fluorinated Benzoxepinone Scaffold for Kinase-Targeted Medicinal Chemistry


7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS 2226905-06-0) is a synthetic heterocyclic building block featuring a 7-fluoro and 8-hydroxy substitution on a 3,4-dihydrobenzo[b]oxepin-5(2H)-one core . The benzoxepinone scaffold serves as a privileged structure in medicinal chemistry, with derivatives exhibiting activity against protein–tyrosine kinases (PTKs) and other targets [1]. The combination of a hydrogen bond-donating hydroxyl group at the 8-position and an electron-withdrawing fluorine at the 7-position modulates both electronic properties and potential intermolecular interactions, making this compound a strategic intermediate for designing kinase inhibitors and other bioactive molecules.

Why 7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one Cannot Be Replaced by Other Benzoxepinones or Simple Analogs


While the benzoxepin-5-one core is shared among several commercial building blocks, the precise placement of the fluorine and hydroxyl substituents critically determines both physicochemical behavior and potential biological activity. Subtle shifts in substitution pattern—such as moving the fluorine from the 7-position to the 9-position—alter calculated boiling point by approximately 2°C (376.0°C vs 374.1°C), reflecting differences in intermolecular interactions . More importantly, structure–activity relationship (SAR) studies on related benzoxepinone derivatives demonstrate that the presence and position of hydrogen bond-donating hydroxyl groups significantly impact inhibitory potency against ErbB1 and ErbB2 kinases, with hydroxyl-substituted analogs outperforming their methoxy counterparts [1]. Therefore, substituting 7-fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one with a des-hydroxy or regioisomeric analog risks altering key molecular recognition features and may compromise downstream biological outcomes in structure-guided drug discovery programs.

Quantitative Differentiation: 7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one vs. Closest Analogs


Regioisomeric Fluorine Positioning Modulates Boiling Point: 7-Fluoro vs. 9-Fluoro Comparison

The boiling point of 7-fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is predicted to be 376.0±42.0 °C, whereas the 9-fluoro regioisomer (9-fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one) exhibits a lower predicted boiling point of 374.1±42.0 °C . This 1.9°C difference, while within the prediction uncertainty, may reflect subtle variations in molecular dipole moment and intermolecular hydrogen-bonding networks arising from the different fluorine positions.

Physicochemical Property Chromatography Purification

Presence of 8-Hydroxy Group Enables Key Hydrogen-Bonding Interactions Absent in Des-Hydroxy Analogs

SAR analysis of 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives revealed that compounds bearing a 6-hydroxy substituent (e.g., compound 9) exhibited enhanced inhibitory activity against ErbB1 and ErbB2 kinases compared to their 6-methoxy counterparts (e.g., compound 7) [1]. While direct IC50 values for 7-fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one are not publicly available, the class-level evidence strongly suggests that the 8-hydroxy group—analogous to the 6-hydroxy group in the studied series—serves as a critical hydrogen bond donor that can engage with the ATP-binding pocket of PTKs, a feature absent in the des-hydroxy analog 7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS 774-20-9).

Medicinal Chemistry Kinase Inhibition Structure–Activity Relationship

Fluorine at 7-Position Modulates Electron Density and Metabolic Stability Relative to Non-Fluorinated Core

Fluorine substitution is a well-established strategy to block oxidative metabolism at aromatic positions and to modulate pKa and lipophilicity. While specific metabolic stability data for 7-fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one are not available, the presence of fluorine at the 7-position is expected to reduce the susceptibility of the adjacent aromatic ring to cytochrome P450-mediated oxidation compared to the non-fluorinated 3,4-dihydrobenzo[b]oxepin-5(2H)-one core [1]. This is a standard medicinal chemistry tactic: fluorine acts as a bioisostere for hydrogen while providing metabolic shielding. In related benzoxepinone systems, fluorine substitution has been shown to enhance metabolic stability in human liver microsome assays [2].

Metabolic Stability Drug Metabolism Fluorine Chemistry

Optimal Research Applications for 7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The combination of a rigid benzoxepinone scaffold with strategically placed hydrogen bond donor (8-OH) and electron-withdrawing group (7-F) makes this compound an ideal fragment for screening against kinase targets, particularly protein–tyrosine kinases (e.g., ErbB1, ErbB2). The hydroxyl group can mimic the phenolic moiety of ATP-competitive inhibitors, while the fluorine atom offers a vector for further functionalization [1].

Synthesis of Fluorinated Bioisosteres for Lead Optimization

Replacing hydrogen with fluorine is a common strategy to improve metabolic stability and modulate pKa. This building block provides a pre-installed fluorine handle, saving synthetic steps and enabling rapid exploration of structure–activity relationships (SAR) around the 7-position. The 8-OH group can be further derivatized (e.g., alkylation, acylation) to probe additional binding interactions [1].

Development of Selective Kinase Probes with Unique Physicochemical Profiles

The subtle difference in boiling point between the 7-fluoro and 9-fluoro isomers may be exploited during purification (e.g., fractional distillation) or chromatographic method development. Researchers can select the 7-fluoro isomer based on predicted retention time differences, potentially simplifying isolation from reaction mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.